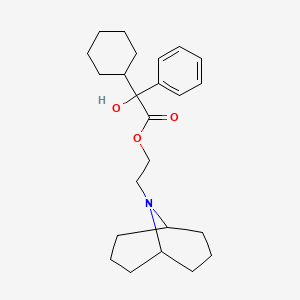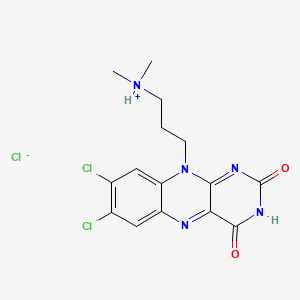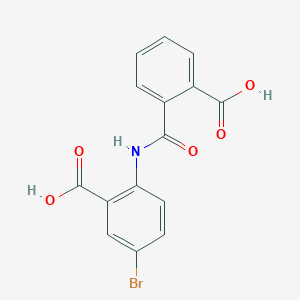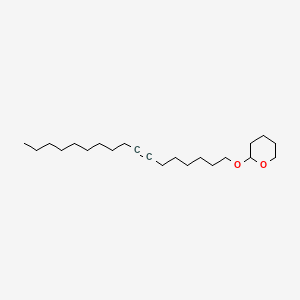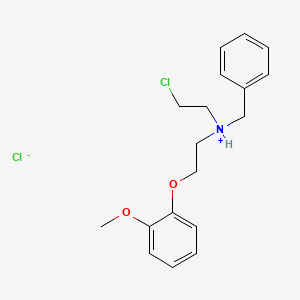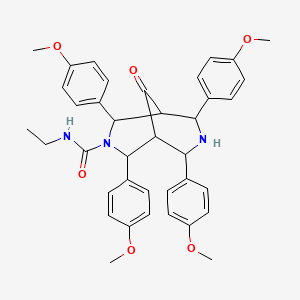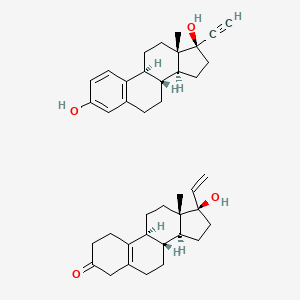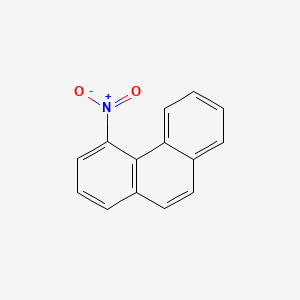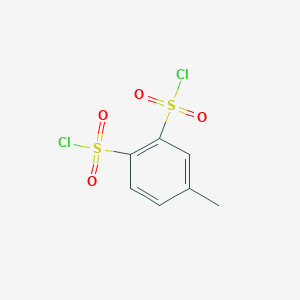
Toluene-3,4-disulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene-3,4-disulfonyl chloride, also known as 4-methylbenzene-1,2-disulfonyl chloride, is an organosulfur compound with the molecular formula C7H6Cl2O4S2. It is a derivative of toluene where two sulfonyl chloride groups are attached to the benzene ring at the 3 and 4 positions. This compound is widely used in organic synthesis and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Toluene-3,4-disulfonyl chloride can be synthesized through several methods. One common method involves the reaction of toluene with chlorosulfonic acid, followed by the addition of phosphorus pentachloride. The reaction typically occurs under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorosulfonation of toluene. The process includes the use of chlorosulfonic acid and sulfuryl chloride, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Toluene-3,4-disulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: The compound can be reduced to form corresponding thiols or sulfides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction Reactions: Often use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Thiols or Sulfides: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
Toluene-3,4-disulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of toluene-3,4-disulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The compound’s reactivity is primarily driven by the electron-withdrawing nature of the sulfonyl chloride groups, which enhances the electrophilicity of the carbon-sulfur bond .
Comparación Con Compuestos Similares
Toluene-2,4-disulfonyl chloride: Another isomer with sulfonyl chloride groups at the 2 and 4 positions.
Toluene-3,4-dithiol: A related compound where the sulfonyl chloride groups are replaced with thiol groups.
4-Methylbenzenesulfonyl chloride: A simpler derivative with only one sulfonyl chloride group.
Uniqueness: Toluene-3,4-disulfonyl chloride is unique due to the presence of two sulfonyl chloride groups, which significantly enhances its reactivity compared to compounds with only one sulfonyl chloride group. This makes it particularly useful in multi-step organic syntheses and industrial applications where high reactivity is required .
Propiedades
Número CAS |
26627-38-3 |
|---|---|
Fórmula molecular |
C7H6Cl2O4S2 |
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
4-methylbenzene-1,2-disulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-5-2-3-6(14(8,10)11)7(4-5)15(9,12)13/h2-4H,1H3 |
Clave InChI |
BWJBYGKQBMETND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


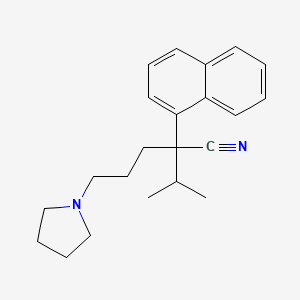
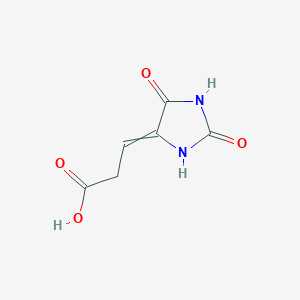
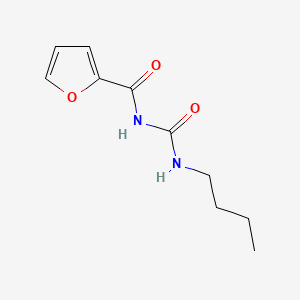
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
